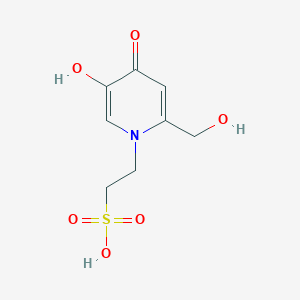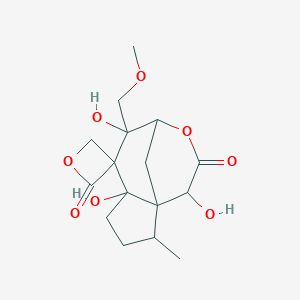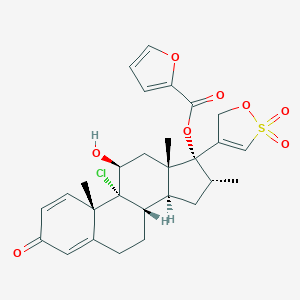
Unii-8mzu56S9QP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The substance identified by UNII “8MZU56S9QP” is also known as (11.BETA.,16.ALPHA.,17.ALPHA.)-9-CHLORO-17-(2,2-DIOXIDO-5H-1,2-OXATHIOL-4-YL)-17-((2-FURANYLCARBONYL)OXY)-11-HYDROXY-16-METHYLANDROSTA-1,4-DIEN-3-ONE . The UNII is a unique alphanumeric code assigned to a specific substance or ingredient by the FDA (Food and Drug Administration) .
Synthesis Analysis
Unfortunately, the search results did not provide specific information about the synthesis of this compound.Chemical Reactions Analysis
The search results did not provide specific information about the chemical reactions involving this compound .Physical And Chemical Properties Analysis
The search results did not provide specific information about the physical and chemical properties of this compound .Scientific Research Applications
Transforming Educational Programs for Research Innovation
Educational programs are pivotal in translating basic scientific research into deployable innovations that benefit society and the planet. Initiatives like the National Collegiate Inventors and Innovators Alliance (NCIIA) focus on experiential learning in STEM innovation, invention, and entrepreneurship, aiming to create viable and socially beneficial businesses. This approach addresses innovation challenges by providing training, education, and financial support tailored to both the venture's needs and the innovator's aspirations (J. Giordan, A. Shartrand, J. Steig, P. Weilerstein, 2011).
UniProt for Biological Research
The Universal Protein Resource (UniProt) supports biological research by maintaining a comprehensive, fully classified, richly annotated protein sequence knowledgebase. This resource facilitates extensive cross-references and querying interfaces, making it an essential tool for the scientific community to access and analyze protein-related information (A. Morgat et al., 2010).
Enhancing Multi-Strange Hadron Production Research
Research on the enhanced production of multi-strange hadrons in high-multiplicity proton-proton collisions contributes significantly to the field of particle physics. This study, supported by a wide range of international scientific organizations, exemplifies the collaborative nature of contemporary scientific research (J. D. M. M. G. Aglieri et al., 2017).
Higgs Boson Properties in Particle Physics
The measurement of Higgs boson properties in the four-lepton final state is a breakthrough in particle physics, supported by an international consortium of funding agencies. This research underscores the importance of global collaboration in advancing our understanding of the universe (S. Chatrchyan et al., 2014).
Nanomedicine and Molecular Imaging
Nanomedicine and molecular imaging represent a significant area of research, with nanotechnology offering targeted applications in diagnosing and treating diseases. Molecular imaging plays a crucial role in assessing the health and environmental impacts of nanomaterials, illustrating the interdisciplinary nature of modern scientific endeavors (J. Sutcliffe, 2011).
Upconversion Nanoparticles in Theranostics
The development of upconversion nanoparticles highlights the intersection of nanochemistry and theranostics, offering new avenues for disease diagnosis and treatment. This research area exemplifies the innovative applications of nanotechnology in healthcare (Guanying Chen, Hailong Qiu, P. Prasad, Xiaoyuan Chen, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2,2-dioxo-5H-oxathiol-4-yl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31ClO8S/c1-16-11-21-20-7-6-17-12-19(30)8-9-25(17,2)27(20,29)23(31)13-26(21,3)28(16,18-14-36-38(33,34)15-18)37-24(32)22-5-4-10-35-22/h4-5,8-10,12,15-16,20-21,23,31H,6-7,11,13-14H2,1-3H3/t16-,20+,21+,23+,25+,26+,27+,28+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICBZJUKOHKGNN-YRGVOICOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C5=CS(=O)(=O)OC5)OC(=O)C6=CC=CO6)C)O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C5=CS(=O)(=O)OC5)OC(=O)C6=CC=CO6)C)O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClO8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2,2-dioxo-5H-oxathiol-4-yl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate | |
CAS RN |
223776-49-6 |
Source


|
| Record name | (11beta,16alpha,17alpha)-9-Chloro-17-(2,2-dioxido-5H-1,2-oxathiol-4-yl)-17-((2-furanylcarbonyl)oxy)-11-hydroxy-16-methylandrosta-1,4-dien-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223776496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (11.BETA.,16.ALPHA.,17.ALPHA.)-9-CHLORO-17-(2,2-DIOXIDO-5H-1,2-OXATHIOL-4-YL)-17-((2-FURANYLCARBONYL)OXY)-11-HYDROXY-16-METHYLANDROSTA-1,4-DIEN-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MZU56S9QP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


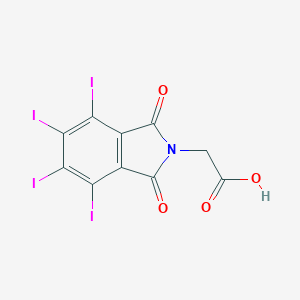
![5-[(2-Aminoacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116988.png)

![5-[(2-Chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116993.png)
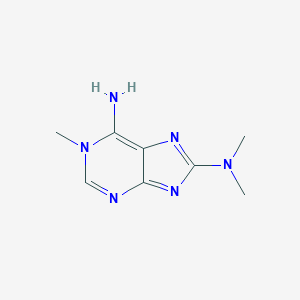
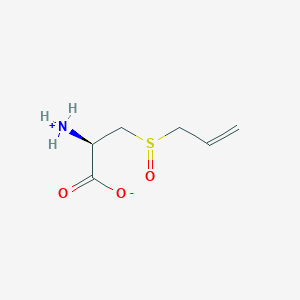
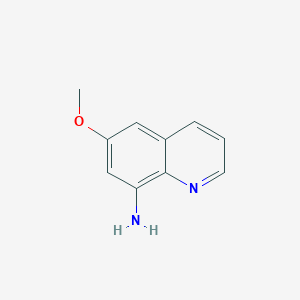
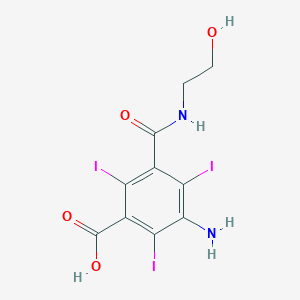
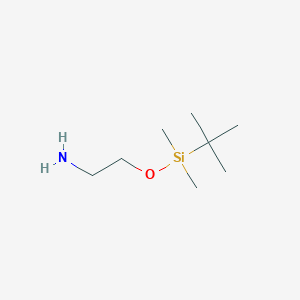
![5-Azaspiro[2.4]heptane-1-carboxylicacid, 5-(phenylmethyl)-, ethyl ester](/img/structure/B117004.png)
